molecular formula C27H23N5O2 B11329512 (2E)-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

(2E)-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

Cat. No.: B11329512
M. Wt: 449.5 g/mol
InChI Key: MLRJEYFTMJFIKD-SFQUDFHCSA-N
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Description

(2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique triazolopyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

(2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE: is compared with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of (2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE lies in its specific substitution pattern and the presence of the methoxy group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

(E)-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C27H23N5O2/c1-34-22-15-13-21(14-16-22)24-18-23(20-10-6-3-7-11-20)28-27-30-26(31-32(24)27)29-25(33)17-12-19-8-4-2-5-9-19/h2-18,24H,1H3,(H2,28,29,30,31,33)/b17-12+

InChI Key

MLRJEYFTMJFIKD-SFQUDFHCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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